3-(Difluoromethoxy)cyclobutane-1-carboxylic acid

Lipophilicity Drug design ADME

3-(Difluoromethoxy)cyclobutane-1-carboxylic acid (CAS 1919865-10-3), also referenced as cis-3-(difluoromethoxy)cyclobutanecarboxylic acid , is a fluorinated cyclobutane carboxylic acid building block with the molecular formula C₆H₈F₂O₃ and a molecular weight of 166.12 g/mol. The compound features a strained cyclobutane ring substituted at the 3-position with a difluoromethoxy (–OCHF₂) group and at the 1-position with a carboxylic acid (–COOH) group.

Molecular Formula C6H8F2O3
Molecular Weight 166.124
CAS No. 1919865-10-3
Cat. No. B2606008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)cyclobutane-1-carboxylic acid
CAS1919865-10-3
Molecular FormulaC6H8F2O3
Molecular Weight166.124
Structural Identifiers
SMILESC1C(CC1OC(F)F)C(=O)O
InChIInChI=1S/C6H8F2O3/c7-6(8)11-4-1-3(2-4)5(9)10/h3-4,6H,1-2H2,(H,9,10)
InChIKeyVFSSYJZLKXRHEJ-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Difluoromethoxy)cyclobutane-1-carboxylic Acid (CAS 1919865-10-3): Core Physicochemical and Structural Identity


3-(Difluoromethoxy)cyclobutane-1-carboxylic acid (CAS 1919865-10-3), also referenced as cis-3-(difluoromethoxy)cyclobutanecarboxylic acid , is a fluorinated cyclobutane carboxylic acid building block with the molecular formula C₆H₈F₂O₃ and a molecular weight of 166.12 g/mol . The compound features a strained cyclobutane ring substituted at the 3-position with a difluoromethoxy (–OCHF₂) group and at the 1-position with a carboxylic acid (–COOH) group. The specific cis-(1s,3s) stereochemistry denoted by the CAS number 1919865-10-3 imparts a defined three-dimensional geometry that distinguishes it from other stereoisomers or positional analogs. As a member of the fluorinated cyclobutane carboxylic acid class, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research programs .

Why Cyclobutane Carboxylic Acid Analogs Cannot Substitute for 3-(Difluoromethoxy)cyclobutane-1-carboxylic Acid


Cyclobutane carboxylic acid derivatives exhibit widely divergent physicochemical and biological properties based on the nature and position of ring substituents [1]. The difluoromethoxy (–OCHF₂) group is distinct from simpler alkoxy (–OCH₃) or perfluorinated (–OCF₃) analogs due to its unique lipophilic-polar conformational switching capability, which enables dynamic adaptation to varying molecular environments [2]. This property cannot be replicated by non-fluorinated or fully fluorinated substituents. Furthermore, the cis-(1s,3s) stereochemistry of CAS 1919865-10-3 imposes specific spatial constraints that affect molecular recognition in biological systems. Substituting a different cyclobutane carboxylic acid—such as 3-methoxy, 3-(trifluoromethoxy), or 3-(difluoromethyl) variants—alters key selection parameters including acidity (pKa), lipophilicity (LogP), and metabolic stability, each of which critically influences the compound's performance as a synthetic intermediate or pharmacological probe. The quantitative evidence below demonstrates exactly where CAS 1919865-10-3 differs from its closest structural analogs.

Quantitative Differentiation of 3-(Difluoromethoxy)cyclobutane-1-carboxylic Acid (CAS 1919865-10-3) Versus Key Structural Analogs


Lipophilicity (LogP) Comparison: 3-(Difluoromethoxy)cyclobutane-1-carboxylic Acid vs. Methoxy and Trifluoromethoxy Analogs

3-(Difluoromethoxy)cyclobutane-1-carboxylic acid exhibits an XLogP3 value of 1.1 , positioning it at an intermediate lipophilicity between the less lipophilic 3-methoxy analog (LogP 0.496 ) and the more lipophilic 3-(trifluoromethoxy) analog [1]. This moderate lipophilicity is a direct consequence of the difluoromethoxy group's unique conformational behavior, which allows it to interconvert between a lipophilic and a polar conformation depending on the molecular environment [1]. Such tunable lipophilicity cannot be achieved with static substituents like –OCH₃ or –OCF₃, which lack this dynamic adaptability.

Lipophilicity Drug design ADME

Acidity (pKa) Differentiation: 3-(Difluoromethoxy)cyclobutane-1-carboxylic Acid vs. Unsubstituted Cyclobutane Carboxylic Acid

The carboxylic acid group of 3-(difluoromethoxy)cyclobutane-1-carboxylic acid exhibits a predicted pKa of 4.32 ± 0.40 , which is approximately 0.5 log units lower (more acidic) than that of unsubstituted cyclobutane carboxylic acid (pKa = 4.82 ). This increased acidity is attributable to the electron-withdrawing inductive effect of the adjacent difluoromethoxy substituent. The shift in pKa directly influences the compound's ionization state at physiological pH (7.4), where a lower pKa results in a higher proportion of the deprotonated carboxylate form.

pKa Ionization Solubility

Lipophilicity Comparison: 3-(Difluoromethoxy)cyclobutane-1-carboxylic Acid vs. 3-(Difluoromethyl) Analog

3-(Difluoromethoxy)cyclobutane-1-carboxylic acid (XLogP3 = 1.1 ) is significantly more lipophilic than its 3-(difluoromethyl) analog, which has a reported LogP of 0.44 . The presence of the oxygen atom in the difluoromethoxy group (–OCHF₂) increases molecular polarity relative to the direct carbon–difluoromethyl (–CHF₂) linkage, yet the compound still maintains higher lipophilicity than the methoxy analog (LogP 0.496) due to the electron-withdrawing and lipophilic contribution of the fluorine atoms . This differential lipophilicity profile provides medicinal chemists with a distinct option for fine-tuning ADME properties in lead optimization.

LogP Lipophilicity Fluorinated building blocks

Stereochemical Definition and Purity Specification for Reproducible Research

CAS 1919865-10-3 explicitly denotes the cis-(1s,3s) stereoisomer of 3-(difluoromethoxy)cyclobutane-1-carboxylic acid, distinguishing it from the racemic mixture or the trans isomer . Vendor-supplied material under this CAS number is specified with a purity of ≥95% or ≥97% . This defined stereochemistry and high purity contrast with alternative CAS numbers (e.g., 1803603-34-0) which may represent unspecified stereochemistry or racemic material. In medicinal chemistry applications, the cis configuration imposes a specific spatial orientation of the carboxylic acid and difluoromethoxy groups, which can critically influence molecular recognition in enzyme active sites or receptor binding pockets.

Stereochemistry Purity Reproducibility

Optimal Procurement and Utilization Scenarios for 3-(Difluoromethoxy)cyclobutane-1-carboxylic Acid (CAS 1919865-10-3)


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

When optimizing a lead compound series where membrane permeability must be improved without excessive increase in LogP that could compromise aqueous solubility or promote off-target binding, 3-(difluoromethoxy)cyclobutane-1-carboxylic acid (XLogP3 = 1.1 [1]) offers a precisely intermediate lipophilicity. It is superior to the 3-methoxy analog (LogP 0.496 [2]) when enhanced passive diffusion is required, and preferable to the 3-(trifluoromethoxy) analog when higher lipophilicity would be detrimental to pharmacokinetic properties . The difluoromethoxy group's unique conformational adaptability provides additional advantages for traversing varied biological environments.

Synthesis of Bioactive Molecules with Defined 3D Pharmacophore Geometry

The cis-(1s,3s) stereochemistry of CAS 1919865-10-3 [1] enforces a specific spatial relationship between the carboxylic acid handle and the difluoromethoxy substituent. This defined geometry is essential for constructing conformationally constrained pharmacophores where the cyclobutane ring serves as a rigid scaffold. Procurement of the stereochemically defined cis isomer (purity ≥95% [2]) ensures that subsequent derivatization—such as amide coupling or esterification—yields products with predictable and reproducible three-dimensional structures, a critical requirement for structure-based drug design and SAR studies.

pH-Dependent Formulation and Prodrug Development

The enhanced acidity of 3-(difluoromethoxy)cyclobutane-1-carboxylic acid (pKa = 4.32 ± 0.40 [1]) relative to unsubstituted cyclobutane carboxylic acid (pKa = 4.82 [2]) translates to a greater proportion of ionized carboxylate species at physiological pH. This property can be exploited in formulation strategies that rely on pH-dependent solubility modulation or in the design of prodrugs where the carboxylic acid is masked and subsequently released under specific pH conditions. The predictable ionization behavior, derived from the electron-withdrawing difluoromethoxy group, provides a rational basis for formulation and prodrug design.

Fluorinated Building Block for Metabolic Stability Enhancement

Cyclobutane-containing compounds, particularly those bearing difluoromethoxy substituents, are recognized for conferring enhanced metabolic stability due to the strength of C(sp³)–C(sp³) bonds and the protective effect of fluorine substitution against oxidative metabolism [1]. The difluoromethoxy group additionally provides a favorable balance of lipophilicity and polarity, enabling the construction of drug candidates with improved pharmacokinetic profiles [2]. 3-(Difluoromethoxy)cyclobutane-1-carboxylic acid serves as a key starting material for the synthesis of such metabolically stabilized analogs, offering a direct route to introduce both the cyclobutane scaffold and the difluoromethoxy moiety in a single building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethoxy)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.